molecular formula C22H31N3O4S2 B2898892 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896308-12-6

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2898892
CAS No.: 896308-12-6
M. Wt: 465.63
InChI Key: CXLLWUMIISHVNI-UHFFFAOYSA-N
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Description

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a benzamido group and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Benzamido Group: This step involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Addition of the Sulfamoyl Group: The final step involves the reaction of the intermediate with N,N-diisobutylsulfamoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamido and sulfamoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Scientific Research Applications

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiophene-3-carboxamide
  • Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate
  • 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Uniqueness

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S2/c1-13(2)11-25(12-14(3)4)31(28,29)18-9-7-17(8-10-18)21(27)24-22-19(20(23)26)15(5)16(6)30-22/h7-10,13-14H,11-12H2,1-6H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLLWUMIISHVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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